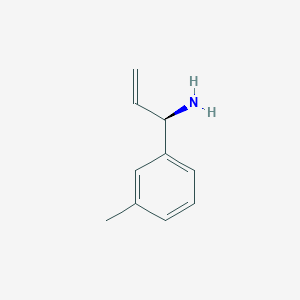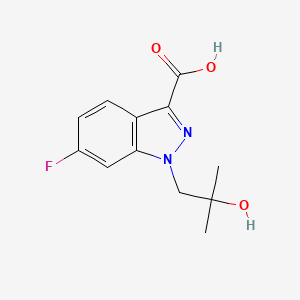
10,11-Dihydro-5-azatetraphene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,11-Dihydro-5-azatetraphene is a heterocyclic compound with the molecular formula C17H13N It is known for its unique structure, which includes a nitrogen atom integrated into a polycyclic aromatic system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10,11-Dihydro-5-azatetraphene can be achieved through several methods. One common approach involves the reaction of 9,10-phenanthrenequinone with an amine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an inert atmosphere, often using solvents like toluene or dimethyl sulfoxide, and may require heating to temperatures around 150°C .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 10,11-Dihydro-5-azatetraphene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce fully saturated derivatives.
Scientific Research Applications
10,11-Dihydro-5-azatetraphene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate.
Industry: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 10,11-Dihydro-5-azatetraphene is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the inhibition of specific enzymes or receptors. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
10,11-Dihydro-5H-dibenz[b,f]azepine: Known for its use in pharmaceuticals, particularly as an anticonvulsant.
Carbamazepine: A well-known anticonvulsant and mood-stabilizing drug.
Oxcarbazepine: A derivative of carbamazepine with improved pharmacological properties.
Uniqueness: 10,11-Dihydro-5-azatetraphene is unique due to its specific nitrogen-containing polycyclic structure, which imparts distinct chemical and physical properties compared to its analogs
Properties
Molecular Formula |
C17H13N |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
10,11-dihydrobenzo[j]phenanthridine |
InChI |
InChI=1S/C17H13N/c1-2-6-13-10-16-14(9-12(13)5-1)11-18-17-8-4-3-7-15(16)17/h1,3-5,7-11H,2,6H2 |
InChI Key |
XNERJSGZRXPKJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C1)C=C3C=NC4=CC=CC=C4C3=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



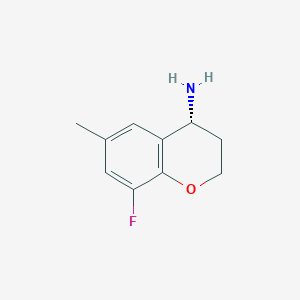
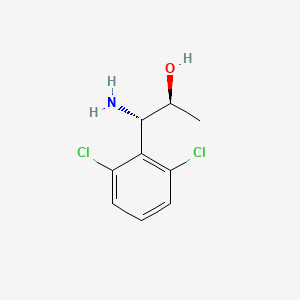
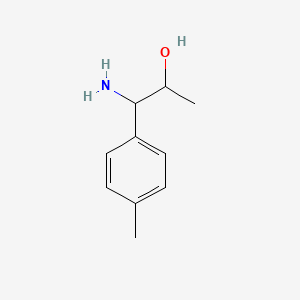
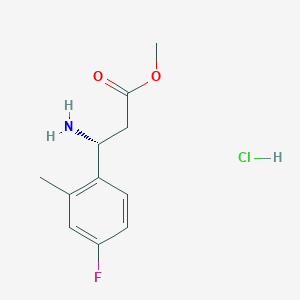
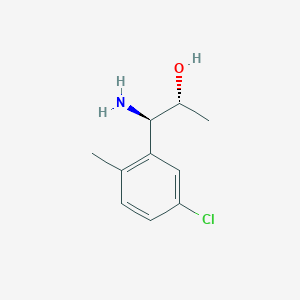
![1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B15237333.png)

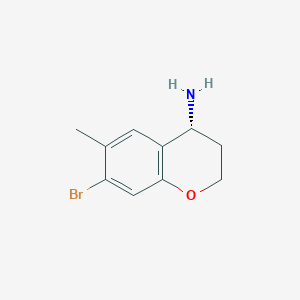
![[(3Z)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminobenzoate](/img/structure/B15237353.png)
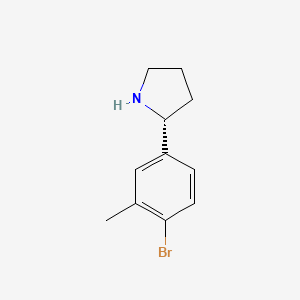
![(E)-(ethylN-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]methanecarboximidate)](/img/structure/B15237374.png)
